molecular formula C9H14N4OS B14902909 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide

Katalognummer: B14902909
Molekulargewicht: 226.30 g/mol
InChI-Schlüssel: GFMUELPYRXLHRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a methyl group, as well as a thioether linkage to an acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide typically involves the reaction of 4-amino-6-methylpyrimidine-2-thiol with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-isopentylacetamide
  • 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-methylpropanamide

Uniqueness

Compared to similar compounds, 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide moiety

Eigenschaften

Molekularformel

C9H14N4OS

Molekulargewicht

226.30 g/mol

IUPAC-Name

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C9H14N4OS/c1-6-4-7(10)12-9(11-6)15-5-8(14)13(2)3/h4H,5H2,1-3H3,(H2,10,11,12)

InChI-Schlüssel

GFMUELPYRXLHRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.